Triamcinolone acetonide 21-aldehyde hydrate
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Overview
Description
21-Hydroxy triamcinolone acetonide is a synthetic glucocorticoid, a derivative of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various skin conditions, allergic reactions, and other inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxy triamcinolone acetonide involves multiple steps, starting from triamcinoloneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of 21-Hydroxy triamcinolone acetonide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for the validation and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: 21-Hydroxy triamcinolone acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 21-Hydroxy triamcinolone acetonide. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
21-Hydroxy triamcinolone acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods
Biology: Studied for its effects on cellular processes and gene expression
Medicine: Widely used in the treatment of inflammatory and autoimmune diseases. .
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
21-Hydroxy triamcinolone acetonide exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction alters gene expression, resulting in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .
Comparison with Similar Compounds
Triamcinolone Acetonide: The parent compound, known for its anti-inflammatory properties
6β-Hydroxy Triamcinolone Acetonide: A major metabolite with similar pharmacological properties
Uniqueness: 21-Hydroxy triamcinolone acetonide is unique due to the presence of the 21-hydroxy group, which enhances its anti-inflammatory and immunosuppressive effects. This modification also improves its pharmacokinetic properties, making it more effective in clinical applications .
Biological Activity
Triamcinolone acetonide 21-aldehyde hydrate is a derivative of triamcinolone acetonide, a well-known corticosteroid. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, degradation pathways, and clinical implications.
Chemical Structure and Composition
- Molecular Formula: C24H31FO7
- Molecular Weight: 450.5 g/mol
- CAS Number: 161740-69-8
This compound acts primarily through binding to glucocorticoid receptors in the cytoplasm. This interaction leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression related to inflammation and immune response. The presence of the 21-hydroxy group enhances its anti-inflammatory properties compared to its parent compound, triamcinolone acetonide .
Biological Activity
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukins (IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1). It also reduces the expression of cyclooxygenase and lipoxygenase, enzymes involved in the inflammatory pathway .
Immunosuppressive Properties
This compound is effective in suppressing immune responses, making it useful in treating autoimmune disorders. Its mechanism involves inhibiting phospholipase A2, thereby preventing the breakdown of lysosomal membranes in leukocytes .
Pharmacokinetics
Absorption and Distribution
Following administration, this compound shows a rapid absorption profile. For example, a study indicated that a 16 mg oral dose achieves a peak plasma concentration (Cmax) of approximately 5.23 ng/mL within about 2.24 hours (Tmax) .
Metabolism and Elimination
The metabolism of triamcinolone acetonide typically involves hydroxylation and oxidation processes. In particular, triamcinolone acetonide can degrade into various metabolites under specific conditions, including a notable degradation product being the 21-aldehyde . The elimination half-life is reported to be around 2.26 hours after intranasal administration .
Degradation Pathways
Triamcinolone acetonide is susceptible to degradation under certain conditions, particularly in formulations containing propylene glycol (PG). The presence of trace metals can catalyze oxidative degradation, leading to the formation of the 21-aldehyde as a primary degradation product .
Degradation Product | Formation Mechanism | Significance |
---|---|---|
21-Aldehyde | Oxidation by O2 | Primary degradation product |
17-Carboxylic Acid | Secondary degradation | Less significant than the aldehyde |
Clinical Applications and Case Studies
This compound has been utilized in various clinical settings due to its potent biological activity:
- Dermatological Treatments: It has been effectively used in treating inflammatory skin conditions due to its strong anti-inflammatory properties.
- Allergic Reactions: The compound is beneficial in managing allergic rhinitis and other allergic conditions through its immunosuppressive effects.
- Retinal Conditions: Recent studies have demonstrated its efficacy in treating retinal vein occlusions through intravitreal injections .
Properties
Molecular Formula |
C24H31FO7 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3 |
InChI Key |
ASTBRKVQRYGLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C |
Origin of Product |
United States |
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